molecular formula C10H11ClO B3118815 1-Chloro-3-(3-methylphenyl)propan-2-one CAS No. 24253-15-4

1-Chloro-3-(3-methylphenyl)propan-2-one

Cat. No.: B3118815
CAS No.: 24253-15-4
M. Wt: 182.64 g/mol
InChI Key: RTQAGCNCNZVXFO-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO. It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and a methyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3-(3-methylphenyl)propan-2-one has several applications in scientific research:

Comparison with Similar Compounds

    1-Chloro-3-phenylpropan-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    2-Chloro-1-(4-methylphenyl)-1-propanone: Similar structure but with the chlorine atom and methyl group in different positions.

    1-Chloro-3-(2-methylphenyl)propan-2-one: Similar structure but with the methyl group in the ortho position.

Uniqueness: 1-Chloro-3-(3-methylphenyl)propan-2-one is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and the types of reactions it undergoes. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs .

Properties

IUPAC Name

1-chloro-3-(3-methylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-3-2-4-9(5-8)6-10(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQAGCNCNZVXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277777
Record name 1-Chloro-3-(3-methylphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-15-4
Record name 1-Chloro-3-(3-methylphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24253-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(3-methylphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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